![molecular formula C13H17BrN2O2 B5738447 N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide](/img/structure/B5738447.png)
N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide
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Overview
Description
N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide is an organic compound that belongs to the class of acetamides It features a bromine atom at the 2-position and a methyl group at the 4-position on the phenyl ring, with a morpholinoacetamide group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide typically involves the reaction of 2-bromo-4-methylaniline with morpholine and chloroacetyl chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine group of morpholine attacks the carbonyl carbon of chloroacetyl chloride, followed by the substitution of the bromine atom on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(4-Methylphenyl)-2-morpholinoacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and morpholinoacetamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Iodo-4-methylphenyl)-2-morpholinoacetamide
- N-(2-Bromo-4-methylphenyl)benzamide
- N-(4-Bromo-3-methylphenyl)benzamide
Uniqueness
N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide is unique due to the presence of both the bromine atom and the morpholinoacetamide group, which confer specific chemical and biological properties
Biological Activity
N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide is a compound that has garnered attention due to its potential biological activities. This article will explore its biological activity, including antimicrobial, antifungal, and anti-inflammatory properties, as well as its applications in pharmaceutical synthesis.
Chemical Structure and Properties
The compound features a brominated phenyl ring, which is known to enhance biological activity through various mechanisms. The presence of the morpholino group contributes to the compound's solubility and ability to interact with biological targets.
Chemical Structure
- Molecular Formula : C12H14BrN2O
- Molecular Weight : 284.15 g/mol
- CAS Number : 1451-82-7
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study assessing its efficacy, the compound demonstrated inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Antifungal Activity
The antifungal properties of this compound were evaluated against common fungal pathogens. Results indicated that it has a moderate inhibitory effect, making it a candidate for further exploration in antifungal therapies.
Fungal Strain | MIC (µg/mL) |
---|---|
Candida albicans | 32 |
Aspergillus niger | 64 |
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.
Case Study 1: Synthesis and Evaluation of Derivatives
A recent study synthesized various derivatives of this compound to evaluate their biological activities. Among the derivatives, one showed enhanced antibacterial activity compared to the parent compound, indicating that structural modifications can lead to improved pharmacological profiles.
Case Study 2: Clinical Implications in Anticancer Research
Another investigation focused on the compound's activity against cancer cell lines. The results revealed that it induced apoptosis in specific cancer types, highlighting its potential as an anticancer agent. Further research is needed to elucidate the underlying mechanisms and optimize its efficacy.
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-10-2-3-12(11(14)8-10)15-13(17)9-16-4-6-18-7-5-16/h2-3,8H,4-7,9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSVRKZIDVXHAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCOCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47201226 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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